molecular formula C15H15ClN2S B4287407 N-benzyl-N'-(4-chlorobenzyl)thiourea

N-benzyl-N'-(4-chlorobenzyl)thiourea

Cat. No.: B4287407
M. Wt: 290.8 g/mol
InChI Key: QUYGOZVWMSHCKB-UHFFFAOYSA-N
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Description

N-Benzyl-N'-(4-chlorobenzyl)thiourea is a thiourea derivative characterized by two benzyl substituents, one of which is para-chlorinated. Thioureas are sulfur-containing analogs of urea, with a general structure R¹NHC(S)NR²R³.

Properties

IUPAC Name

1-benzyl-3-[(4-chlorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2S/c16-14-8-6-13(7-9-14)11-18-15(19)17-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYGOZVWMSHCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824115
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Table 1: Structural and Electronic Comparisons
Compound Name Substituents (R¹/R²) Key Features Biological Activity (if reported) Reference ID
N-Benzyl-N'-(4-chlorobenzyl)thiourea Benzyl / 4-Chlorobenzyl High lipophilicity; electron-withdrawing Cl enhances stability Not explicitly reported (inference from analogs) -
N-Benzoyl-N'-(4-chlorobenzamido)thiourea Benzoyl / 4-Chlorobenzamido Amide groups enable hydrogen bonding; planar structure Anticancer (EGFR inhibition inferred)
N-(4-Chlorobenzyl)-N'-phenylthiourea 4-Chlorobenzyl / Phenyl Reduced steric bulk vs. benzyl; Cl enhances electronic effects Not explicitly reported
N-Allyl-N'-(4-chlorophenyl)thiourea Allyl / 4-Chlorophenyl Allyl group introduces unsaturation; Cl increases electrophilicity Not explicitly reported
N-(4-Chlorobenzyl)-N'-(hydroxy-iodo-methoxybenzyl)thiourea 4-Chlorobenzyl / Hydroxy-iodo-methoxybenzyl Complex substitution enhances receptor binding specificity TRPV1 antagonist (analgesic)

Key Observations:

  • The 4-chloro group enhances electron-withdrawing effects, stabilizing the thiourea core and influencing intermolecular interactions.
  • Hydrogen Bonding : Benzoyl and benzamido groups (e.g., ) enable stronger hydrogen bonding compared to benzyl derivatives, which may affect solubility and target binding.

Structural and Spectroscopic Insights

  • Syn-Anti Configuration : Benzoylthioureas (e.g., ) adopt syn-anti conformations around the thiourea core, stabilizing planar structures. Benzyl derivatives likely exhibit greater conformational flexibility due to rotational freedom around the C–N bonds.
  • NMR Signatures : Benzyl protons in analogs (e.g., ) resonate at δ 4.6–4.9 ppm (CH₂), while aromatic protons for chlorinated benzyl groups appear at δ 7.3–7.4 ppm. Thiourea NH protons are typically deshielded (δ 8–10 ppm).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N'-(4-chlorobenzyl)thiourea
Reactant of Route 2
Reactant of Route 2
N-benzyl-N'-(4-chlorobenzyl)thiourea

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